molecular formula C13H15N3O2 B2882441 (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide CAS No. 444330-19-2

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide

Cat. No. B2882441
CAS RN: 444330-19-2
M. Wt: 245.282
InChI Key: WJRYCFATOMAJLQ-UHFFFAOYSA-N
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Description

“(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic ring with one nitrogen atom . The compound also has a cyano group (-CN), an enamide group (a type of amide), and a methoxypropyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the cyano group, and the enamide group . These groups would likely contribute to the compound’s reactivity and properties .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the pyridine ring, the cyano group, and the enamide group . The pyridine ring, for example, is electron-deficient and can participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the pyridine ring could contribute to its basicity, while the cyano group could influence its polarity .

Scientific Research Applications

Synthetic Chemistry Applications

Enaminoketones and enaminonitriles, related in structure to the given compound, are versatile building blocks for synthesizing various heterocycles, including pyridine, pyrimidine, and pyrrole derivatives. These compounds serve as scaffolds for annulation, accessing systems common in alkaloid structures. Enaminones, in particular, are recognized for their potential in synthesizing biologically interesting bicyclic compounds and have anticonvulsant properties (Negri, Kascheres, & Kascheres, 2004).

Material Science Applications

Quinoline derivatives, including those similar in functionality to the target compound, exhibit anticorrosive properties due to their ability to form stable chelating complexes with metallic surfaces. This property makes them useful in protecting metals from corrosion, highlighting their application in materials science (Verma, Quraishi, & Ebenso, 2020).

Potential Biological Activities

Research on compounds with similar structures or functionalities suggests potential biological activities. For instance, compounds derived from cyanobacteria, including those with similar structural motifs, exhibit antibacterial, antifungal, and antimycobacterial activities, suggesting a role in developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017). Additionally, zwitterionic materials, which could be related to the functional groups in the target compound, have been explored for their biodegradability and non-fouling properties, indicating their potential in biomedical applications (Zheng et al., 2017).

Safety and Hazards

As with any chemical compound, handling “(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of new pyridine derivatives is an active area of research, given their prevalence in biologically active compounds . Future research could explore the synthesis, properties, and potential applications of “(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide” and related compounds.

Mechanism of Action

Target of Action

EN300-26579360, also known as Z44346856 or (Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide, is a novel compound with a unique mechanism of action. The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in various cellular processes, including inflammation and bronchodilation .

Mode of Action

The compound acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it disrupts their normal function, leading to changes in the cellular processes they regulate. This results in combined bronchodilator and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. PDE3 and PDE4 are involved in the regulation of cyclic nucleotides, which play a key role in signal transduction pathways. By inhibiting these enzymes, the compound increases the levels of cyclic nucleotides, leading to bronchodilation and anti-inflammatory effects .

Result of Action

The result of EN300-26579360’s action is the relief of symptoms associated with conditions like chronic obstructive pulmonary disease (COPD). By combining bronchodilator and anti-inflammatory effects, it can help reduce inflammation and improve airflow in the lungs .

properties

IUPAC Name

(Z)-2-cyano-N-(3-methoxypropyl)-3-pyridin-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-18-7-3-6-16-13(17)12(9-14)8-11-4-2-5-15-10-11/h2,4-5,8,10H,3,6-7H2,1H3,(H,16,17)/b12-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRYCFATOMAJLQ-WQLSENKSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C(=CC1=CN=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCCNC(=O)/C(=C\C1=CN=CC=C1)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3-methoxypropyl)-3-(pyridin-3-yl)prop-2-enamide

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